2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine is a heterocyclic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine typically involves the condensation of an appropriate indole derivative with a hydrazine derivative under controlled conditions. One common method involves the reaction of 2H-indol-4-amine with 1,2-dihydro-3H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydro-3H-pyrazol-3-ylidene)acetimidamide
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-5-carboxamide
- N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine is unique due to its specific combination of pyrazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827318-16-1 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-1H-indol-4-amine |
InChI |
InChI=1S/C11H10N4/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,12H2,(H,13,15) |
InChI Key |
USQVZJMSDNUKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)N |
Origin of Product |
United States |
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